2-(5-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
2-(5-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-fluoro-2-methoxybenzaldehyde with an appropriate amine and a carboxylic acid derivative under cyclization conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine and methoxy groups can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the fluorine and methoxy substituents.
5-Fluoroquinoline-4-carboxylic acid: Lacks the methoxy group.
2-Methoxyquinoline-4-carboxylic acid: Lacks the fluorine group.
Uniqueness
2-(5-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
446-77-5 |
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Molecular Formula |
C17H12FNO3 |
Molecular Weight |
297.28 g/mol |
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12FNO3/c1-22-16-7-6-10(18)8-13(16)15-9-12(17(20)21)11-4-2-3-5-14(11)19-15/h2-9H,1H3,(H,20,21) |
InChI Key |
PYSPJMXCBQCLGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origin of Product |
United States |
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